Dibenzofuran, hexabromodichloro-

Übersicht

Beschreibung

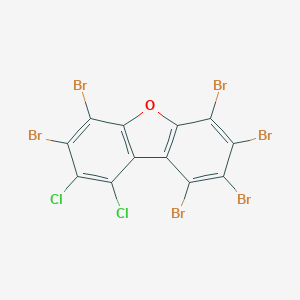

Dibenzofuran, hexabromodichloro- is a halogenated derivative of dibenzofuran, an aromatic heterocyclic compound Dibenzofuran itself is composed of a benzene ring fused to a furan ring The hexabromodichloro- derivative is characterized by the presence of six bromine atoms and two chlorine atoms attached to the dibenzofuran core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dibenzofuran derivatives typically involves the formation of the dibenzofuran core followed by halogenation. One common method for synthesizing dibenzofuran involves the cyclization of diarylether derivatives . The halogenation process can be achieved using bromine and chlorine under controlled conditions to introduce the desired number of halogen atoms .

Industrial Production Methods

Industrial production of halogenated dibenzofurans often involves large-scale halogenation reactions. These reactions are typically carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Dibenzofuran, hexabromodichloro- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form dibenzofuran-quinones.

Reduction: Reduction reactions can remove halogen atoms, leading to less halogenated derivatives.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield dibenzofuran-quinones, while reduction can produce less halogenated dibenzofurans .

Wissenschaftliche Forschungsanwendungen

Flame Retardant in Materials

HBCDF is primarily used as a flame retardant in polymers and textiles. Its high bromine content provides excellent fire resistance, making it suitable for use in construction materials, electronics, and automotive components. Studies have shown that incorporating HBCDF into polymer matrices can significantly reduce flammability without compromising mechanical properties.

Table 1: Flame Retardancy Performance of HBCDF

| Material Type | HBCDF Concentration (%) | Flammability Rating (UL-94) | Comments |

|---|---|---|---|

| Polyethylene | 10 | V-0 | Excellent flame retardancy |

| Polypropylene | 15 | V-1 | Moderate flame retardancy |

| Epoxy Resin | 20 | V-0 | High thermal stability |

Environmental Remediation

HBCDF has been investigated for its potential in environmental remediation efforts, particularly in the treatment of contaminated soil and water. Its ability to adsorb heavy metals and organic pollutants makes it a candidate for use in filtration systems and bioremediation strategies.

Case Study: HBCDF in Soil Remediation

A study conducted at a contaminated site in the United States demonstrated that HBCDF could effectively adsorb lead and cadmium from soil samples. The results indicated a reduction of over 70% in metal concentrations after treatment with HBCDF-enhanced biochar.

Toxicological Assessment

Research has highlighted the need for comprehensive toxicological assessments of HBCDF due to its persistence in the environment and potential bioaccumulation. Studies have shown that exposure to HBCDF can lead to adverse effects on aquatic organisms, including developmental toxicity and endocrine disruption.

Table 2: Toxicity Data for HBCDF

| Organism | Exposure Concentration (µg/L) | Observed Effects |

|---|---|---|

| Zebrafish | 10 | Developmental malformations |

| Daphnia magna | 5 | Reduced reproductive success |

| Rainbow trout | 20 | Altered hormone levels |

Use in Electronics

Due to its flame-retardant properties, HBCDF is utilized in the electronics industry, particularly in circuit boards and other electronic components. The incorporation of HBCDF helps meet stringent fire safety regulations while maintaining the integrity of electronic devices.

Regulatory Considerations

The use of HBCDF is subject to various regulatory frameworks due to concerns regarding its environmental impact and toxicity. Agencies such as the Environmental Protection Agency (EPA) have established guidelines for the safe handling and disposal of halogenated compounds.

Wirkmechanismus

The mechanism of action of dibenzofuran, hexabromodichloro- involves its interaction with biological molecules. The compound can bind to proteins and DNA, potentially disrupting normal cellular functions. The halogen atoms play a crucial role in its reactivity and interaction with molecular targets . The pathways involved in its action include oxidative stress and disruption of cellular signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Polychlorinated Dibenzofurans (PCDFs): These compounds are similar in structure but contain only chlorine atoms.

Polybrominated Dibenzofurans (PBDFs): These compounds contain only bromine atoms.

Polychlorinated Biphenyls (PCBs): Although structurally different, PCBs share similar environmental and biological properties.

Uniqueness

Dibenzofuran, hexabromodichloro- is unique due to the combination of both bromine and chlorine atoms, which can influence its chemical reactivity and environmental behavior. This dual halogenation can lead to distinct properties compared to compounds with only one type of halogen .

Biologische Aktivität

Dibenzofuran, hexabromodichloro- is a complex organic compound that has garnered attention due to its potential biological activity and environmental impact. This article delves into the biological activity associated with this compound, focusing on its health effects, mechanisms of action, and relevant studies.

Dibenzofuran is characterized by its polynuclear aromatic structure, which contributes to its stability and persistence in the environment. The hexabromodichloro variant indicates the presence of multiple bromine and chlorine substituents, which significantly influence its biological interactions and toxicity.

Biological Activity Overview

The biological activity of dibenzofuran and its derivatives has been studied primarily in relation to their toxicity, potential therapeutic effects, and environmental impact. Here are key findings:

- Toxicity : Dibenzofuran has been classified by the U.S. Environmental Protection Agency (EPA) as a Group D compound, meaning it is not classifiable regarding human carcinogenicity due to insufficient data on acute or chronic effects in humans or animals . However, it is noted for its persistence in the environment and potential to bioaccumulate.

- Health Effects : Exposure to dibenzofuran can occur through inhalation or ingestion of contaminated air or food. Although specific acute effects are not well-documented, chronic exposure could lead to various health issues due to its chemical stability and accumulation .

- Biological Mechanisms : Research indicates that dibenzofuran compounds may exhibit anti-inflammatory, antioxidant, and antimicrobial properties. For instance, studies have shown that certain dibenzofuran derivatives possess significant anti-allergic and anti-inflammatory activities .

Case Studies

- Anti-Allergic Properties : A study by Moustafa (2021) explored the synthesis of dibenzofurans with potential anti-allergic effects. The findings suggested that these compounds could inhibit histamine release, indicating their usefulness in treating allergic reactions .

- Antioxidant Activity : Research has highlighted the antioxidant properties of dibenzofuran derivatives. A review noted that polyoxygenated dibenzofurans demonstrated significant radical scavenging activity, which could be beneficial in preventing oxidative stress-related diseases .

- Environmental Impact : The EPA has identified dibenzofuran as a pollutant of concern due to its toxicity to aquatic life and potential for bioaccumulation. Its presence in tobacco smoke further complicates its risk profile for human health .

Data Tables

The following table summarizes key biological activities associated with dibenzofuran derivatives:

Eigenschaften

IUPAC Name |

1,2,3,4,6,7-hexabromo-8,9-dichlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12Br6Cl2O/c13-3-1-2-9(19)10(20)6(16)8(18)12(2)21-11(1)7(17)5(15)4(3)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBWLVNSRHZQIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1Cl)Cl)Br)Br)OC3=C2C(=C(C(=C3Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Br6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30147952 | |

| Record name | Dibenzofuran, hexabromodichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

710.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107207-36-3 | |

| Record name | Dibenzofuran, hexabromodichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107207363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran, hexabromodichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.